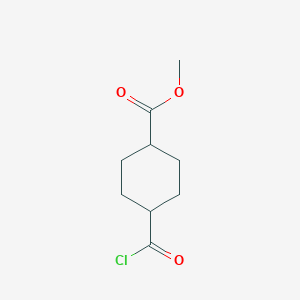
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate, also known as Methyl 4-chlorocarbonyl cyclohexanecarboxylate (MCCC), is a chemical compound that has shown promising results in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments. In
作用机制
The mechanism of action of MCCC is not fully understood. However, it is believed that MCCC inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, MCCC reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
生化和生理效应
MCCC has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MCCC has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and cancer. Additionally, MCCC has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and cancer metastasis.
实验室实验的优点和局限性
MCCC has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is stable under normal laboratory conditions. MCCC is also soluble in organic solvents, making it easy to dissolve in various experimental solutions. However, MCCC has some limitations. It is not water-soluble, which limits its use in aqueous solutions. Additionally, MCCC has not been extensively studied for its toxicity, which could limit its use in certain experiments.
未来方向
There are several future directions for the study of MCCC. One direction is to investigate the potential of MCCC as an anti-cancer agent. Studies have shown that MCCC inhibits the proliferation of cancer cells and induces apoptosis. Further studies could investigate the potential of MCCC in combination with other anti-cancer agents. Another direction is to investigate the potential of MCCC as an anti-inflammatory agent. Studies have shown that MCCC reduces the production of inflammatory cytokines and ROS. Further studies could investigate the potential of MCCC in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate 4-(chlorocarbonyl)cyclohexane-1-carboxylate is a chemical compound that has shown promising results in scientific research. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, analgesic, and antipyretic properties. MCCC has also been investigated for its potential as an anti-cancer agent. While MCCC has several advantages for lab experiments, it also has some limitations. Further studies are needed to fully understand the potential of MCCC in treating various diseases.
合成方法
The synthesis of MCCC involves the reaction of cyclohexanone with oxalyl chloride in the presence of a catalytic amount of dimethylformamide. The resulting product is then treated with methanol to obtain MCCC. This method is efficient and produces a high yield of the desired product.
科学研究应用
MCCC has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. MCCC has also been investigated for its potential as an anti-cancer agent. Studies have shown that MCCC inhibits the proliferation of cancer cells and induces apoptosis.
属性
CAS 编号 |
161975-35-5 |
|---|---|
产品名称 |
Methyl 4-(chlorocarbonyl)cyclohexane-1-carboxylate |
分子式 |
C9H13ClO3 |
分子量 |
204.65 g/mol |
IUPAC 名称 |
methyl 4-carbonochloridoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3 |
InChI 键 |
ZPSRMOPMUQFVJD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCC(CC1)C(=O)Cl |
规范 SMILES |
COC(=O)C1CCC(CC1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



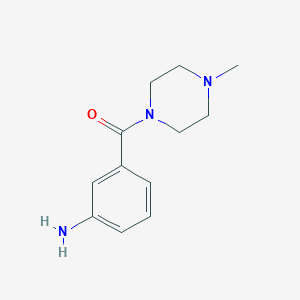
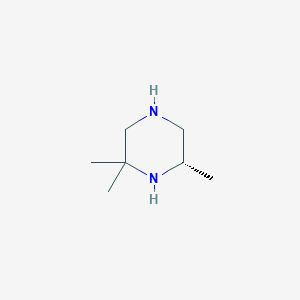
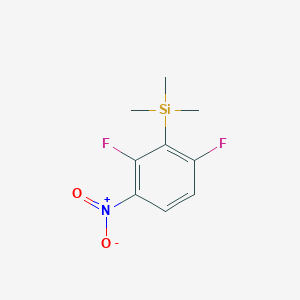
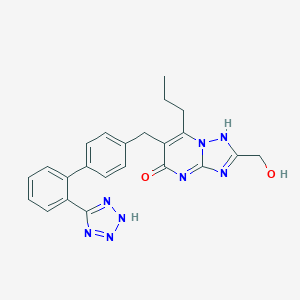
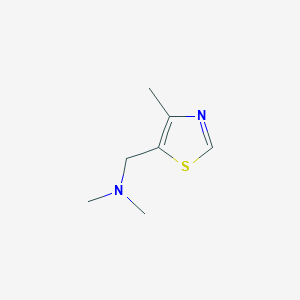
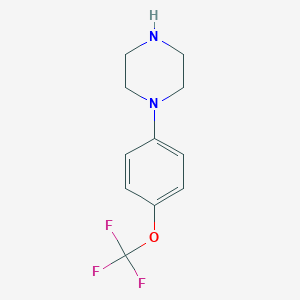
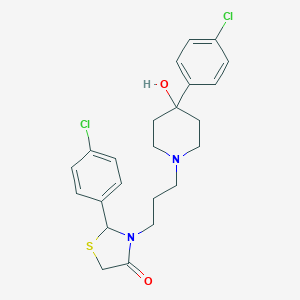
![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
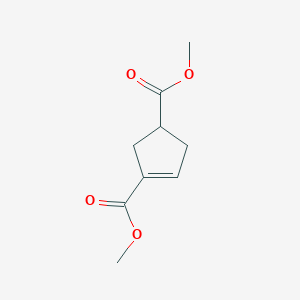
![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)
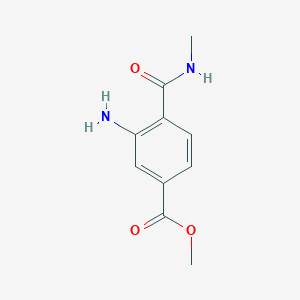
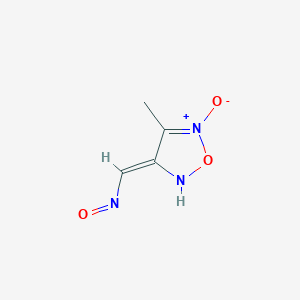
![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)